molecular formula C12H18ClNO B13316720 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol

2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol

Cat. No.: B13316720
M. Wt: 227.73 g/mol
InChI Key: QTNGUMZDJOJKGK-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol is a secondary amine-alcohol hybrid compound featuring a 4-chlorophenyl group attached to an ethylamino chain and a hydroxyl-terminated butanol backbone. The presence of both amine and alcohol functional groups suggests applications in medicinal chemistry, particularly as intermediates in drug synthesis or modulators of biological targets .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

QTNGUMZDJOJKGK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 1-(4-chlorophenyl)ethylamine with butanal under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced further to remove the hydroxyl group, forming the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a secondary amine

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with analgesic and anti-cancer properties.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO 4-Methylphenyl, amino, butanol 179.26 Drug design, enhanced selectivity
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS 4-Chlorophenyl, sulfanyl (thioether), butanol 228.73 Potential agrochemical intermediate
2-{[(3-Chloro-4,5-dimethoxyphenyl)methyl]amino}butan-1-ol C₁₃H₂₀ClNO₃ 3-Chloro-4,5-dimethoxyphenyl, amino, butanol 273.76 Undisclosed (likely CNS or antimicrobial)
2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol C₁₂H₁₇ClNO 4-Chlorophenyl-ethyl, amino, butanol 238.73 (calculated) Hypothesized β-adrenergic modulation

Notes:

  • Its amino-butanol backbone is structurally analogous to β-blockers like propranolol .
  • 4-(4-Chlorophenyl)sulfanylbutan-1-ol (): The sulfanyl group introduces sulfur-based reactivity (e.g., hydrogen bonding disruption, redox sensitivity), differentiating it from amine-containing analogs. This may limit its utility in targeting amine-specific enzymes .
  • 2-{[(3-Chloro-4,5-dimethoxyphenyl)methyl]amino}butan-1-ol (): Methoxy and chloro substituents on the aryl ring could enhance binding to aromatic pockets in enzymes or receptors, as seen in antifungal or antipsychotic agents .

Physicochemical Properties

  • Solubility: Amino-alcohols like 4-[(4-methylphenyl)amino]butan-1-ol exhibit moderate water solubility due to hydrogen-bonding capacity, whereas sulfanyl analogs (e.g., ) are more hydrophobic .
  • Stability : Chloro-substituted compounds (e.g., ) may exhibit increased stability against oxidative degradation compared to methyl-substituted analogs .

Biological Activity

2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol, a derivative of butanol with a chlorophenyl ethyl moiety, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence various physiological processes through interactions with biological targets such as receptors and enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H18ClNO
  • Molecular Weight : Approximately 229.74 g/mol

This compound features:

  • A butanol backbone .
  • An amino group , which is critical for its pharmacological properties.
  • A chlorophenyl ethyl group , essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest several mechanisms:

  • Binding to Receptors : The compound may act on neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and behavior.
  • Enzyme Modulation : It could inhibit or activate enzymes involved in various metabolic pathways, contributing to its therapeutic effects.

Biological Activity Findings

Recent research has highlighted several areas of biological activity for this compound:

  • Antimicrobial Activity :
    • Studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar chlorophenyl substitutions have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus, with MIC values ranging from 1–64 µg/mL .
    CompoundMIC against S. aureus (µg/mL)Activity Type
    This compoundTBDAntimicrobial
    4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol1–2Bactericidal
  • Neurological Effects :
    • The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural characteristics may allow it to modulate pathways associated with mood regulation and cognitive functions .
  • Cardiovascular Implications :
    • Initial findings indicate that the compound might influence cardiovascular functions, although detailed studies are required to elucidate these effects fully.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • A study conducted on structurally related compounds demonstrated that modifications in the chlorophenyl group significantly influenced their binding affinity to various receptors, suggesting that this compound could have unique pharmacological profiles compared to its analogs .

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